N-benzyl-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
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Description
N-benzyl-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide, also known as BTSA1, is a small molecule inhibitor that has been shown to have promising results in scientific research. BTSA1 has been studied for its potential use in treating various diseases, including cancer and neurodegenerative disorders. In
Scientific Research Applications
- Research has identified that compounds derived from 1-thia-4,8-diazaspiro[4.5]decan-3-one exhibit anti-ulcer activity. Notably, 8-benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4,5]decan-3-one demonstrated anti-ulcer effects comparable to omeprazole .
- Researchers have synthesized related 1-thia-4-azaspiro[4.5]decane compounds, which may share similar properties. Investigating their effects on cancer cell lines could reveal potential applications .
Anti-Ulcer Activity
Anticancer Potential
properties
IUPAC Name |
N-benzyl-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c18-14(16-12-13-4-2-1-3-5-13)17-8-6-15(7-9-17)19-10-11-20-15/h1-5H,6-12H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBJLWBAEBDPBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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